1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(difluoromethyl)-, methyl ester

Medicinal Chemistry DAO Inhibition Prodrug Design

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(difluoromethyl)-, methyl ester (CAS 1204475-77-3) is a functionalized 7-azaindole building block. Its structure features a 3-difluoromethyl substituent and a methyl ester at the 2-position.

Molecular Formula C10H8F2N2O2
Molecular Weight 226.18 g/mol
Cat. No. B12631914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(difluoromethyl)-, methyl ester
Molecular FormulaC10H8F2N2O2
Molecular Weight226.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C2=C(N1)N=CC=C2)C(F)F
InChIInChI=1S/C10H8F2N2O2/c1-16-10(15)7-6(8(11)12)5-3-2-4-13-9(5)14-7/h2-4,8H,1H3,(H,13,14)
InChIKeyZAEWDAUADZUWBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(difluoromethyl)-, methyl ester: Core Identity and Sourcing Profile


1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(difluoromethyl)-, methyl ester (CAS 1204475-77-3) is a functionalized 7-azaindole building block. Its structure features a 3-difluoromethyl substituent and a methyl ester at the 2-position. This compound belongs to the pyrrolo[2,3-b]pyridine class, which is recognized in medicinal chemistry for its privileged scaffold, notably as kinase inhibitors. [1] The molecule's specific substitution pattern is cited in patent literature as a synthetic intermediate or a closely related analog to compounds possessing D-amino acid oxidase (DAO) inhibitory activity, a mechanism relevant to certain neurological disorders. [2] Its defined structure, with a molecular formula of C₁₀H₈F₂N₂O₂ and a molecular weight of 226.18 g/mol, makes it a precisely identifiable starting material for chemical synthesis.

Critical Substitution Risks When Sourcing 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(difluoromethyl)-, methyl ester


Generic substitution within the 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid family is problematic because small structural changes at the 3-position or the ester group can drastically alter downstream synthetic utility and biological target engagement. The difluoromethyl group is a specific lipophilic isostere [1], distinct from -CH₃, -CF₃, or -Cl, which can lead to significantly different pharmacokinetic properties in final active pharmaceutical ingredients (APIs). Furthermore, the methyl ester is not a simple protecting group; its presence dictates the compound's solubility, crystallinity, and amenability to specific coupling reactions (e.g., direct amidation vs. saponification-then-coupling). Substituting with the free carboxylic acid (CAS 1204476-12-9) or a different ester directly changes the number of synthetic steps, protection/deprotection logic, and impurity profiles, invalidating established synthetic protocols. [2] The evidence below quantifies these differentiators where possible.

Quantitative Differentiation Evidence for 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(difluoromethyl)-, methyl ester vs. Analogs


Receptor-Enabling Protecting Group Strategy: Methyl Ester vs. Free Carboxylic Acid in DAO-Targeted Pathways

In the context of the patent family covering pyrrolopyridine-based D-amino acid oxidase (DAO) inhibitors, the free carboxylic acid form is explicitly claimed as the active pharmacophore. [1] The methyl ester variant serves as a neutral prodrug or synthetic intermediate. While no direct IC₅₀ comparison is provided in the primary disclosure for this exact pair, the specification establishes that the carboxylic acid moiety is essential for target engagement. This implies that the methyl ester's value is as a latent, potentially more cell-permeable precursor. The methyl ester's cLogP is predicted to be higher (approx. 1.8) compared to the corresponding carboxylic acid (approx. 0.9), offering a quantifiable lipophilicity advantage for passive membrane permeability during early discovery screening. This directly impacts compound management: procurement of the methyl ester enables a divergent late-stage saponification strategy, whereas starting from the acid precludes simple esterification in the presence of other sensitive functionalities. [1]

Medicinal Chemistry DAO Inhibition Prodrug Design

Fluorine-Specific Electronic Modulation: 3-CHF₂ vs. 3-CH₃ and 3-CF₃ Analogs in the DAO Inhibitor Series

The patent US20110312938 enumerates a series of 3-substituted 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acids, including 3-methyl, 3-difluoromethyl, and 3-trifluoromethyl analogs, all claimed as DAO inhibitors. [1] The 3-CHF₂ group is a well-established lipophilic hydrogen bond donor, unlike the purely hydrophobic 3-CH₃ group or the strongly electron-withdrawing, non-donor 3-CF₃ group. [2] This differentiates the target compound's electronic and steric profile in a way that cannot be achieved by its non-fluorinated or perfluorinated counterparts. While specific DAO pIC₅₀ values were not publicly disclosed in the patent, the explicit inclusion of the 3-CHF₂ (as the free acid) alongside a limited set of other substituents signals a deliberate SAR exploration point. For procurement, this means the 3-CHF₂ methyl ester enables access to a unique hydrogen-bonding pharmacophoric element that is absent in the 3-CH₃ analog (CAS not available) and electronically distinct from the 3-CF₃ analog (CAS not available).

Structure-Activity Relationship Fluorine Chemistry Drug Design

Reaction-Ready Orthogonal Protection: Methyl Ester Stability vs. Ethyl Ester in Cross-Coupling Conditions

While no head-to-head stability study was found, the methyl ester of this specific scaffold is commercially offered at a certified purity of 98% (by HPLC), which is a standard requirement for complex heterocyclic coupling reactions. In general medicinal chemistry practice, a methyl ester is hydrolyzed under basic conditions significantly faster than the corresponding ethyl ester. [1] For example, the relative rate of alkaline hydrolysis for methyl vs. ethyl esters is approximately 2:1 in simple benzoate systems, a difference that translates to milder, more selective deprotection conditions for the methyl ester. [1] This property is critical when the target compound is used in a synthetic sequence containing other base-sensitive groups. Procuring the methyl ester, therefore, guarantees access to a faster, potentially more selective saponification step compared to a hypothetical ethyl ester analog, offering a tangible advantage in synthesis planning.

Synthetic Methodology Protecting Group Chemistry Building Blocks

Explicit Scaffold Linkage to DAO Inhibition Patent Claims

The compound 3-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is specifically listed in claim 56 of US Patent Application 20110312938 as a compound of the invention for treating neurological and psychiatric disorders via DAO inhibition. [1] The corresponding methyl ester is the immediate synthetic precursor to this specifically claimed compound. This direct patent linkage provides a clear rationale for procuring this specific building block over similar but unclaimed pyrrolopyridine derivatives. The patent position suggests that APIs derived from this material may possess a defined freedom-to-operate advantage or represent a key competitor to other DAO inhibitor programs. There is no equivalent claim for the 3-methyl or 3-chloro analogs in this specific patent family. This legal and strategic differentiator is a quantifiable, document-based criterion for an industrial user's sourcing strategy.

Intellectual Property Biological Mechanism Drug Discovery

Priority Application Scenarios for 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(difluoromethyl)-, methyl ester


Late-Stage Diversification in DAO-Targeted Medicinal Chemistry Programs

Procurement for a program explicitly targeting D-amino acid oxidase (DAO) for neurological indications, as outlined in patent US20110312938. [1] The methyl ester form is the optimal choice for creating a compound library where the free carboxylic acid is the intended pharmacophore but requires prodrug or intermediate forms for synthesis. The higher predicted cLogP of 1.8 enables cellular permeability for phenotypic screening, while the orthogonal methyl ester handle allows for targeted late-stage hydrolysis to the active acid after SAR exploration.

Fluorine-Specific Structure-Activity Relationship (SAR) Probing

Use as a unique probe to exploit the H-bond donor capacity of the CHF₂ group. This application arises directly from its differentiation over 3-CH₃ and 3-CF₃ analogs. [2] A researcher aiming to engineer a specific interaction in a kinase or oxidase binding pocket would select this compound to introduce a lipophilic H-bond donor at the 3-position, a feature absent in both the purely hydrophobic methyl analog and the strong electron-withdrawing, non-donor trifluoromethyl analog.

Optimized Synthetic Route Scouting with Orthogonal Protecting Groups

Sourcing for a multi-step synthesis where a transient protecting group on the 2-position is needed. The methyl ester provides a quantifiably faster base-hydrolysis rate (approx. 2× vs. ethyl ester) [3], enabling milder deprotection in the presence of sensitive functionalities. This reduces the risk of generating undesired impurities and simplifies purification, directly lowering cost and development time in a process chemistry setting.

IP-Positioned Lead Compound Development

For an industrial partner seeking to develop a lead compound with a clear patent landscape. The explicit claim of the corresponding free acid in US20110312938 [1] provides a defined IP anchor. Sourcing this specific methyl ester building block ensures the resulting discoveries are securely positioned within an existing patent estate, a tangible advantage for portfolio management compared to sourcing an unclaimed, structurally similar core.

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